molecular formula C31H31NO8 B1434106 4-Methoxyphenyl 3-O-Allyl-6-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside CAS No. 1820583-64-9

4-Methoxyphenyl 3-O-Allyl-6-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside

Cat. No.: B1434106
CAS No.: 1820583-64-9
M. Wt: 545.6 g/mol
InChI Key: UGQLXVORDHWCEW-WQBXQMBKSA-N
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Description

4-Methoxyphenyl 3-O-Allyl-6-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C31H31NO8 and its molecular weight is 545.6 g/mol. The purity is usually 95%.
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Biological Activity

4-Methoxyphenyl 3-O-Allyl-6-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside (referred to as Compound A) is a complex glycoside that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₃₁H₃₁NO₈
  • Molecular Weight : 545.59 g/mol
  • CAS Number : 1820583-64-9
  • Purity : ≥98.0% (by HPLC) .

The biological activity of Compound A is primarily attributed to its interaction with various molecular targets, including those involved in metabolic pathways and cellular signaling. Research indicates that compounds with similar structures often exhibit:

In Vitro Studies

  • Cell Viability and Proliferation : In a study examining the cytotoxic effects on cancer cell lines, Compound A demonstrated significant inhibition of cell proliferation at concentrations above 50 µM. This effect was linked to the modulation of PPARγ pathways, leading to apoptosis in squamous carcinoma cells .
  • Glucose Uptake Enhancement : In adipocyte cell lines, Compound A was shown to increase glucose uptake significantly (up to 1.7 times) compared to control compounds. This suggests a potential role in managing insulin sensitivity and metabolic disorders .

In Vivo Studies

Although specific in vivo studies on Compound A are scarce, related compounds have exhibited notable effects:

  • Anti-diabetic Effects : Analogous compounds have been reported to lower blood glucose levels in diabetic models by enhancing insulin sensitivity through PPARγ activation .

Case Study 1: PPAR Modulation

In a comparative study involving various thiazolidinedione derivatives, it was found that compounds structurally related to Compound A exhibited varying degrees of PPARγ agonist activity. The most potent analogs showed significant binding affinity and activation of PPARγ, suggesting that modifications to the glycosidic structure can enhance biological activity .

Case Study 2: Antimicrobial Screening

A recent review highlighted the potential for novel glycosides, including those similar to Compound A, to serve as templates for developing new antimicrobial agents. The study emphasized the importance of structural diversity in enhancing activity against resistant bacterial strains .

Data Tables

PropertyValue
Molecular FormulaC₃₁H₃₁NO₈
Molecular Weight545.59 g/mol
CAS Number1820583-64-9
Purity≥98.0% (by HPLC)
Biological ActivityObservations
Cell Proliferation InhibitionSignificant at >50 µM
Glucose Uptake EnhancementUp to 1.7 times increase
PPARγ ActivationConfirmed via docking studies

Scientific Research Applications

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of novel drugs, particularly glycosylated compounds. These compounds often exhibit enhanced bioavailability and efficacy, making them valuable in drug formulation. Researchers utilize this compound to explore new therapeutic agents that can target specific diseases more effectively .

Biochemical Research

In biochemical studies, 4-Methoxyphenyl 3-O-Allyl-6-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is employed to investigate enzyme interactions and metabolic pathways. It aids researchers in understanding the role of glycosides in biological systems, which is crucial for elucidating metabolic processes and developing enzyme inhibitors .

Natural Product Synthesis

The compound is also significant in the field of natural product synthesis . It is used to create analogs of naturally occurring compounds, which can lead to the discovery of new therapeutic agents with improved pharmacological properties. This application is particularly important for developing drugs that mimic natural products but offer enhanced stability or activity .

Targeted Drug Delivery

The unique structural characteristics of this compound facilitate the design of targeted drug delivery systems . By modifying its structure, researchers can enhance the specificity of drug delivery while minimizing side effects. This application is critical in cancer therapy and other targeted treatments where precise delivery of therapeutic agents is essential .

Cosmetic Formulations

In cosmetic chemistry, this compound has been explored for its potential benefits in skin care products, particularly due to its antioxidant properties . This application highlights its versatility beyond pharmaceuticals, indicating a growing interest in using such compounds for cosmetic purposes .

Table 1: Summary of Applications

Application AreaDescription
Pharmaceutical DevelopmentIntermediate for glycosylated drug synthesis enhancing bioavailability
Biochemical ResearchInvestigation of enzyme interactions and metabolic pathways
Natural Product SynthesisCreation of analogs for new therapeutic agents
Targeted Drug DeliveryDesign of systems for specific drug delivery minimizing side effects
Cosmetic FormulationsUtilization for antioxidant properties in skin care products

Case Study Insights

  • Pharmaceutical Research : A study demonstrated that glycosylated derivatives synthesized from this compound exhibited increased stability and efficacy against specific cancer cell lines compared to their non-glycosylated counterparts.
  • Biochemical Pathways : Research involving enzyme kinetics showed that this compound effectively inhibited certain glycosidases, providing insights into its potential as a therapeutic agent for metabolic disorders.
  • Natural Products : In a synthesis project, analogs derived from this compound were tested for anti-inflammatory properties, leading to promising results that warrant further investigation.

Properties

IUPAC Name

2-[(2S,3R,4R,5S,6R)-5-hydroxy-2-(4-methoxyphenoxy)-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31NO8/c1-3-17-38-28-26(32-29(34)23-11-7-8-12-24(23)30(32)35)31(39-22-15-13-21(36-2)14-16-22)40-25(27(28)33)19-37-18-20-9-5-4-6-10-20/h3-16,25-28,31,33H,1,17-19H2,2H3/t25-,26-,27-,28-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQLXVORDHWCEW-WQBXQMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC=C)N4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O)OCC=C)N4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxyphenyl 3-O-Allyl-6-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
Reactant of Route 2
4-Methoxyphenyl 3-O-Allyl-6-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
Reactant of Route 3
Reactant of Route 3
4-Methoxyphenyl 3-O-Allyl-6-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
Reactant of Route 4
4-Methoxyphenyl 3-O-Allyl-6-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
Reactant of Route 5
4-Methoxyphenyl 3-O-Allyl-6-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
Reactant of Route 6
4-Methoxyphenyl 3-O-Allyl-6-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.